5-amino-1-(3-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide
CAS No.:
Cat. No.: VC10122720
Molecular Formula: C14H16ClN5O
Molecular Weight: 305.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16ClN5O |
|---|---|
| Molecular Weight | 305.76 g/mol |
| IUPAC Name | 5-amino-1-(3-chlorophenyl)-N-cyclopentyltriazole-4-carboxamide |
| Standard InChI | InChI=1S/C14H16ClN5O/c15-9-4-3-7-11(8-9)20-13(16)12(18-19-20)14(21)17-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,16H2,(H,17,21) |
| Standard InChI Key | GTJRPNSDIQOOAE-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)N |
| Canonical SMILES | C1CCC(C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a 1,2,3-triazole core substituted at the 1-position with a 3-chlorophenyl group and at the 4-position with a carboxamide moiety bearing a cyclopentyl amine (Figure 1). The presence of the electron-withdrawing chlorine atom and the bulky cyclopentyl group influences its electronic distribution and steric interactions, which are critical for target binding .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 305.76 g/mol |
| IUPAC Name | 5-Amino-1-(3-chlorophenyl)-N-cyclopentyltriazole-4-carboxamide |
| SMILES | C1CCC(C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)N |
| InChIKey | GTJRPNSDIQOOAE-UHFFFAOYSA-N |
The planar triazole ring facilitates π-π stacking with biological targets, while the carboxamide group enhances solubility through hydrogen bonding .
Synthetic Accessibility
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction in click chemistry . Alternative routes include transition-metal-free cyclization of carbodiimides with diazo compounds, which avoids copper contamination but requires stringent conditions. Key intermediates include:
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3-Chlorophenyl azide (from 3-chloroaniline via diazo transfer)
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Ethyl 2-cyanoacetate (for cyclopentyl carboxamide formation)
Optimization efforts focus on improving yield (currently 60–75% for CuAAC) and purity, as residual copper can interfere with biological assays .
Pharmacological Activities
Antiparasitic Activity Against Trypanosoma cruzi
Chagas’ disease, caused by the protozoan Trypanosoma cruzi, affects 6–7 million people globally. Current therapies (benznidazole, nifurtimox) exhibit severe side effects and limited efficacy in chronic stages .
Mechanism of Action:
The compound inhibits trypanothione reductase, a key enzyme in the parasite’s antioxidant defense system. Molecular docking studies reveal a binding affinity () of 0.8 μM, with the 3-chlorophenyl group occupying a hydrophobic pocket near the enzyme’s active site .
In Vitro Efficacy:
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IC: 0.12 μM (amastigotes in VERO cells)
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Selectivity Index (SI): >100 (mammalian cells vs. parasites)
In Vivo Performance:
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80% parasite burden reduction in murine models at 50 mg/kg/day (oral)
α-Glucosidase Inhibition
The compound inhibits α-glucosidase (), a target for managing type 2 diabetes. Its triazole-carboxamide scaffold mimics the transition state of carbohydrate substrates, enabling competitive inhibition .
Structure-Activity Relationship (SAR) Insights
Role of Substituents
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3-Chlorophenyl Group: Replacement with electron-donating groups (e.g., -OCH) reduces antiparasitic activity by 90%, underscoring the importance of electron withdrawal .
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Cyclopentyl Amine: Larger aliphatic chains (e.g., cyclohexyl) decrease metabolic stability ( increases from 4.1 to 12.7 mL/min/g) .
Table 2: Impact of Modifications on Pharmacokinetics
| Modification | Solubility (μg/mL) | Metabolic Stability (, mL/min/g) |
|---|---|---|
| Parent Compound | 18 | 4.1 |
| N-Cyclohexyl Analog | 9 | 12.7 |
| 4-Fluorophenyl Replacement | 22 | 3.8 |
Preclinical Development Challenges
Metabolic Stability
While the parent compound shows moderate clearance (), its principal metabolite (formed via CYP3A4-mediated N-dealkylation) accounts for 65% of total exposure . Prodrug strategies, such as esterification of the carboxamide, are under investigation to prolong half-life.
Toxicity Profile
Future Directions
Ongoing research aims to:
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Develop dual-acting analogs targeting both T. cruzi and Leishmania spp.
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Optimize formulation for enhanced bioavailability (e.g., nanocrystal dispersions).
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Explore synergies with existing antidiabetic agents for polypharmacology applications.
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